Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate

PBO monomer synthesis AB-type precursor nitro-benzoxazole cyclization

Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoate (CAS 133554-24-2), commonly abbreviated as MNB or NHABE, is a heterocyclic benzoxazole derivative bearing a 5-nitro-6-hydroxy substitution pattern on the fused benzoxazole ring and a 4-methoxycarbonylphenyl group at the 2-position. It serves as the key nitro-precursor intermediate in the synthesis of AB-type monomers for poly(p-phenylene benzobisoxazole) (PBO) high-performance fibers and resins, wherein the nitro group is subsequently reduced to an amino group and the methyl ester hydrolyzed to the carboxylic acid or its salt for homopolycondensation.

Molecular Formula C15H10N2O6
Molecular Weight 314.25 g/mol
CAS No. 133554-24-2
Cat. No. B139432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate
CAS133554-24-2
Molecular FormulaC15H10N2O6
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=NC3=CC(=C(C=C3O2)O)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O6/c1-22-15(19)9-4-2-8(3-5-9)14-16-10-6-11(17(20)21)12(18)7-13(10)23-14/h2-7,18H,1H3
InChIKeyQUEPCUKXPKJVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(6-Hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate (MNB): Technical Baseline for PBO AB-Type Monomer Precursor Procurement


Methyl 4-(6-hydroxy-5-nitro-1,3-benzoxazol-2-yl)benzoate (CAS 133554-24-2), commonly abbreviated as MNB or NHABE, is a heterocyclic benzoxazole derivative bearing a 5-nitro-6-hydroxy substitution pattern on the fused benzoxazole ring and a 4-methoxycarbonylphenyl group at the 2-position [1]. It serves as the key nitro-precursor intermediate in the synthesis of AB-type monomers for poly(p-phenylene benzobisoxazole) (PBO) high-performance fibers and resins, wherein the nitro group is subsequently reduced to an amino group and the methyl ester hydrolyzed to the carboxylic acid or its salt for homopolycondensation [2]. Its molecular formula is C₁₅H₁₀N₂O₆ with a molecular weight of 314.25 g/mol.

Why Generic Benzoxazole or Nitro-Aromatic Substitution Fails for Methyl 4-(6-Hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate in PBO Monomer Synthesis


MNB occupies a structurally specific and functionally non-substitutable position in the AB-type PBO monomer synthetic cascade. Unlike simple nitro-aromatics or unsubstituted benzoxazoles, MNB simultaneously carries three essential functional handles—the 5-nitro group for subsequent reduction, the 6-hydroxy group for benzoxazole ring formation, and the 4-methoxycarbonylphenyl group as the latent carboxylic acid for polycondensation—all pre-assembled on a single molecular framework [1]. Replacing MNB with a generic nitro-benzoxazole would sever the AB-type monomer architecture: the absence of the methoxycarbonyl group precludes homopolycondensation, while substitution of the nitro pattern alters the reduction kinetics and downstream monomer purity. Furthermore, the traditional DAR·2HCl/TPA two-monomer system introduces HCl gas evolution that inhibits polymerization and depresses molecular weight, a problem inherently avoided by the MNB-derived AB-type route [2]. These structural and process-level constraints make MNB a non-interchangeable gatekeeper intermediate for any procurement strategy targeting high-quality PBO resin or fiber production.

Quantitative Differentiation Evidence for Methyl 4-(6-Hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate (MNB) vs. Closest Analogs


Synthetic Yield Advantage of MNB vs. Methyl-Modified Analog MMNB in AB-Type Monomer Precursor Preparation

In the condensation-cyclization route from 4-amino-6-nitroresorcinol hydrochloride (ANR·HCl) with a 4-(methoxycarbonyl)benzoyl derivative, MNB (the unsubstituted parent) achieves a substantially higher isolated yield than its 7-methyl-substituted analog MMNB under optimized conditions [1][2]. While MMNB was specifically designed to introduce methyl modification for PBO fiber axial compressive strength improvement, its synthetic accessibility is markedly lower, making MNB the preferred precursor when synthesis efficiency is prioritized during procurement [2].

PBO monomer synthesis AB-type precursor nitro-benzoxazole cyclization

MNB-to-ABA Conversion Efficiency: One-Pot Hydrolysis-Reduction vs. Multi-Step Routes for Competing Precursors

MNB serves as the direct precursor for the high-purity AB-type monomer 4-(5-amino-6-hydroxybenzoxazol-2-yl)benzoic acid (ABA) via a one-pot K₂CO₃ hydrolysis and Na₂S₂O₄ reduction sequence, achieving competitive yield and purity without requiring expensive Pd/C catalyst or generating DMF solvent residues that act as polymerization inhibitors [1]. This contrasts with alternative routes to ABA that employ DMF-based recrystallization and leave residual polymerization inhibitors, as documented in the Toyobo process [2].

AB-PBO monomer nitro reduction one-pot synthesis ABA purity

Polymerization Performance: AB-Type Monomer (MNB-Derived Route) vs. Traditional DAR/TPA Two-Monomer System for PBO Resin Intrinsic Viscosity

The intrinsic viscosity [η] of PBO resin, a direct proxy for molecular weight and ultimate fiber mechanical performance, has been compared head-to-head across different monomer systems under similar polycondensation conditions. The AB-type monomer derived from MNB (via reduction to the amino-ester or amino-acid form) yields PBO resin with markedly higher intrinsic viscosity than the traditional DAR·2HCl/TPA or DAR phosphate/TPA two-monomer systems [1]. This superiority stems from the intrinsically equimolar nature of the AB-type homopolycondensation, which eliminates the stoichiometric imbalance and HCl gas interference inherent to the AA/BB two-monomer approach [1].

PBO homopolycondensation intrinsic viscosity AB-type monomer DAR/TPA

Thermal Stability of MNB-Derived ABAS Monomer: TG Onset Decomposition Temperature Benchmarking

The AB-type monomer salt ABAS, synthesized directly from MNB via alkaline hydrolysis and in-situ reduction in 84% total yield and 99% purity, exhibits an initial thermal decomposition temperature of 290°C by thermogravimetric analysis (TG), indicative of excellent thermal stability and oxidation resistance [1]. While the MNB precursor itself undergoes sequential thermal decomposition in N₂ atmosphere as characterized by TG/DTG [2], the reduced ABAS form defines the thermal processing window for PBO polymerization, which is conducted at 110–230°C—comfortably below the decomposition onset [1].

ABAS thermal stability PBO monomer storage thermogravimetric analysis

Process Safety and Polymerization Efficiency: HCl-Free AB-Type Homopolycondensation vs. HCl-Generating DAR·2HCl/TPA System

The traditional PBO production route employing 4,6-diaminoresorcinol dihydrochloride (DAR·2HCl) and terephthalic acid (TPA) inherently releases HCl gas during polycondensation, which acts as a polymerization inhibitor, depresses molecular weight, and corrodes equipment [1][2]. Pure DAR·2HCl monomer purity must exceed 99.8% to achieve acceptable polymerization degrees; a drop to 96% purity reduces the theoretical PBO degree of polymerization by approximately 20-fold according to Flory's theory [2]. The MNB-derived AB-type monomer route completely circumvents HCl gas evolution by employing a single-component monomer with equimolar amino and carboxyl (or ester) functionalities, enabling cleaner, safer, and more predictable polymerization [1].

PBO polymerization HCl gas inhibition AB-type monomer advantage process safety

Optimal Application Scenarios for Methyl 4-(6-Hydroxy-5-nitro-1,3-benzoxazol-2-YL)benzoate Based on Verified Differentiation Evidence


Pilot-Scale and Industrial Production of Ultra-High-Molecular-Weight PBO Resin via AB-Type Homopolycondensation

MNB is the preferred precursor for facilities scaling up AB-type PBO homopolycondensation, where the 75.68% synthetic yield and 96.32% crude purity [1] enable cost-efficient production of the downstream ABAS monomer (84% yield, 99% purity) [2]. The resulting PBO resin achieves intrinsic viscosities of 18–25 dL/g at pilot scale (5 tons/year) with tensile strength of 4.1 GPa and modulus of 130 GPa in nascent fiber [3], positioning MNB as the entry-point intermediate for manufacturers seeking to replace or benchmark against the Toyobo Zylon® process.

Synthesis of Polymer-Grade ABAA Salt with Extended Ambient Storage Stability (>3 Years)

MNB enables the production of 4-(5-amino-6-hydroxybenzoxazol-2-yl)ammonium benzoate (ABAA) with polymer-grade specifications: purity >99.5%, metal ion content <200 ppm, and freedom from DMF polymerization inhibitors [1]. Critically, ABAA exhibits ambient storage stability exceeding three years without antioxidant additives or inert atmosphere protection [1], making MNB the strategic procurement choice for decentralized PBO fiber production facilities that require long shelf-life monomer inventories.

Development of Next-Generation Modified PBO Fibers with Improved Axial Compressive Strength

While MNB itself is the unsubstituted parent precursor, its structural framework serves as the synthetic platform for designing methyl- or hydroxyl-modified analogs (e.g., MMNB, DHNBA) aimed at addressing PBO fiber's inherent low axial compressive strength [1][2]. Procuring MNB establishes the synthetic methodology and quality benchmarks (yield >75%, crude purity >96%) against which modified precursors are compared, and MNB-derived AB-type monomers serve as copolymerization partners for introducing functional group diversity into the PBO backbone [2].

Academic and Industrial R&D on Benzoxazole-Based High-Performance Polymers Requiring Structurally Defined Nitro-Precursors

MNB is uniquely suited for research programs investigating the relationship between monomer structure and PBO polymerization kinetics, as its well-characterized thermal decomposition profile (sequential process in N₂ by TG/DTG) [1] and established conversion pathways to ABA and ABAS [2] provide a fully documented baseline. Its defined nitro-to-amino reduction chemistry also makes it a model substrate for evaluating novel catalytic hydrogenation or transfer hydrogenation methodologies relevant to heterocyclic monomer synthesis.

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